
Proinsulin C-Peptide (55-89) human
描述
Proinsulin C-Peptide (55-89) human is a 35-amino acid peptide fragment (residues 55–89) derived from the cleavage of proinsulin, a precursor molecule synthesized in pancreatic β-cells. This peptide connects the insulin A and B chains, ensuring proper folding and disulfide bond formation during insulin maturation . After enzymatic processing by proteases (e.g., PC1/3 and PC2), C-peptide is co-secreted with insulin into the bloodstream in equimolar amounts .
准备方法
Synthetic Routes and Reaction Conditions: Proinsulin C-Peptide (55-89) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of Proinsulin C-Peptide (55-89) often involves recombinant DNA technology. The gene encoding proinsulin is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism produces proinsulin, which is then purified and enzymatically cleaved to release the C-peptide .
化学反应分析
Types of Reactions: Proinsulin C-Peptide (55-89) primarily undergoes proteolytic cleavage reactions. These reactions involve the enzymatic cleavage of peptide bonds to release the C-peptide from proinsulin .
Common Reagents and Conditions: Proteolytic enzymes such as trypsin and carboxypeptidase B are commonly used for the cleavage of proinsulin to release the C-peptide. The reactions are typically carried out under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major product formed from the cleavage of proinsulin is the free C-peptide, along with the insulin A and B chains .
科学研究应用
Role in Diabetes Research
C-peptide is crucial for assessing pancreatic β-cell function, especially in diabetic patients. Its measurement helps differentiate between types of diabetes and understand insulin secretion dynamics.
Case Study: Proinsulin-to-C-Peptide Ratio
A study measured fasting serum proinsulin and C-peptide levels in autoantibody-positive relatives of type 1 diabetes patients. Elevated proinsulin-to-C-peptide ratios were noted prior to clinical onset, suggesting that this ratio could serve as a biomarker for β-cell dysfunction and diabetes progression .
Therapeutic Potential
Recent studies have indicated that C-peptide may exert protective effects on various tissues affected by diabetes, including the kidneys and nerves.
Clinical Study: Neuropathy Treatment
In a double-blind placebo-controlled trial involving patients with type 1 diabetes and early-stage neuropathy, C-peptide replacement therapy over three months led to significant improvements in nerve conduction velocity and vibration perception. This suggests that C-peptide could be a viable treatment option for diabetic neuropathy .
Applications in Assays and Diagnostics
C-peptide's stable presence in the bloodstream makes it an essential biomarker for various diagnostic assays:
Research Tools
Proinsulin C-peptide (55-89) is utilized as a research tool across various applications:
作用机制
Proinsulin C-Peptide (55-89) exerts its effects through specific C-peptide receptors on cell membranes. Upon binding to these receptors, it activates downstream signaling pathways involving G-proteins and calcium-dependent mechanisms. This leads to the activation of endothelial nitric oxide synthase, Na+/K±ATPase, and various transcription factors involved in anti-inflammatory and cellular defense mechanisms .
相似化合物的比较
Key Characteristics:
- Sequence : NH₂-RREAEDLQVGQVELGGGPGAGSLQPLALEGSLQKR-COOH
- Molecular Weight : 3616.99 Da (C₁₅₃H₂₅₉N₄₉O₅₂)
- Purity : ≥95% (HPLC)
- Storage : Stable at -20°C in lyophilized powder form; reconstituted solutions require storage at 2–8°C for short-term use .
Proinsulin C-Peptide (55-89) human shares structural and functional similarities with other C-peptide fragments and insulin-related peptides. Below is a comparative analysis:
Table 1: Comparative Properties of C-Peptide Fragments and Related Peptides
*Calculated based on sequence data.
Key Comparative Insights:
Structural Differences :
- Human vs. Porcine C-Peptide : The porcine C-peptide (31-63) shares ~75% sequence homology with the human variant but lacks the C-terminal residues critical for high-affinity GPCR binding in humans .
- Tyr-Modified C-Peptide : The addition of tyrosine at the N-terminus (Tyr-Proinsulin C-Peptide) increases molecular weight without significantly altering receptor affinity, making it useful for radiolabeling studies .
Functional Divergence: C-Peptide vs.
Metabolic Clearance :
- Human C-peptide has a metabolic clearance rate (MCR) of 4.6 ± 0.2 mL/min in rats, slower than insulin (16.4 ± 0.4 mL/min) due to reduced hepatic uptake .
- Renal extraction accounts for 69% of C-peptide clearance, compared to 33% for insulin, reflecting its reliance on glomerular filtration .
Clinical Applications: Diabetes Management: C-peptide levels correlate with residual β-cell function in type 1 diabetes, whereas proinsulin-to-C-peptide ratios predict β-cell stress in type 2 diabetes . Therapeutic Potential: Synthetic C-peptide fragments (e.g., 55-89) improve diabetic neuropathy and nephropathy in preclinical models via anti-inflammatory and antioxidant mechanisms .
Research Findings and Implications
- Receptor Binding : C-peptide's C-terminal pentapeptide (GSLQKR) is essential for GPCR interaction; truncation or substitution abolishes signaling .
- Cross-Reactivity: No binding competition occurs between C-peptide and insulin, IGF-1, or proinsulin, confirming receptor specificity .
- Pharmacological Inhibition : Pretreatment with pertussis toxin (a Gα inhibitor) blocks C-peptide-induced ERK1/2 activation, underscoring GPCR dependence .
生物活性
Proinsulin C-peptide (55-89) is a peptide derived from proinsulin, the precursor to insulin, and has garnered attention for its biological activity beyond merely being a byproduct of insulin synthesis. This article delves into the diverse biological activities of C-peptide, highlighting its mechanisms of action, therapeutic potential, and implications in diabetes-related complications.
Overview of Proinsulin C-Peptide
C-peptide is a 31-amino acid peptide that plays a crucial role in the proper folding and assembly of insulin. It is released into the bloodstream in equimolar amounts with insulin but has a longer half-life, approximately 30 minutes in healthy individuals and longer in those with type 2 diabetes . Initially considered biologically inert, recent studies have demonstrated that C-peptide actively participates in various physiological processes.
C-peptide exerts its biological effects through several mechanisms:
- Cell Signaling : C-peptide binds to specific receptors on cell membranes, initiating intracellular signaling pathways that are sensitive to pertussis toxin . This binding leads to:
- Vascular Effects : C-peptide enhances endothelial nitric oxide (NO) release, promoting vasodilation and improving blood flow in tissues. This effect is particularly beneficial in diabetic conditions where vascular dysfunction is prevalent .
- Renal Protection : In the kidneys, C-peptide has been shown to:
- Neuroprotective Effects : C-peptide supports nerve health by:
Biological Activities
The biological activities of Proinsulin C-Peptide can be summarized as follows:
Activity Type | Description |
---|---|
Vascular Health | Improves endothelial function and reduces complications associated with diabetes-induced vasculopathy. |
Renal Function | Protects against diabetic nephropathy by preserving renal architecture and function. |
Nerve Protection | Enhances nerve blood flow and reduces apoptosis in peripheral nerves affected by diabetes. |
Cell Survival | Supports cell survival against stressors such as high glucose levels or oxidative stress. |
Case Studies and Research Findings
- Diabetic Neuropathy : A study found that C-peptide administration led to significant improvements in nerve function and structure in diabetic models. It was shown to inhibit pathways leading to apoptosis in endothelial cells, thereby providing a protective effect against diabetic neuropathy .
- Renal Outcomes : Research indicated that treatment with C-peptide resulted in decreased levels of inflammatory markers and improved renal function in type 1 diabetic patients, suggesting its potential as a therapeutic agent for diabetic nephropathy .
- Vascular Complications : A clinical trial demonstrated that patients with low plasma concentrations of C-peptide were less prone to develop microvascular complications compared to those with completely ceased β-cell function, reinforcing the protective role of C-peptide .
常见问题
Basic Research Questions
Q. What is the structural and functional role of Proinsulin C-Peptide (55-89) in insulin biosynthesis?
Proinsulin C-Peptide (55-89) ensures proper folding and alignment of insulin A and B chains during insulin maturation. Its 31-amino-acid sequence (RREAEDLQVGQVELGGGPGAGSLQPLALEGSLQKR) bridges the A and B chains in proinsulin, facilitating disulfide bond formation and structural stability. Post-cleavage, C-peptide exhibits bioactivity, including modulation of Na+/K+-ATPase activity and endothelial function .
Methodological Note : Validate structural integrity using HPLC (≥95% purity) and circular dichroism spectroscopy to confirm folding .
Q. How should Proinsulin C-Peptide (55-89) be stored to maintain stability in research settings?
- Short-term : Store lyophilized powder at -20°C in airtight, light-protected vials (1-year stability).
- Long-term : Use -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
- Solubility : Reconstitute in sterile water (≥25 mg/mL) with nitrogen purging to prevent oxidation .
Experimental Design Tip : Include stability controls (e.g., HPLC retention time checks) to detect degradation during long-term studies .
Q. Why is C-peptide measurement preferred over insulin for assessing β-cell function in diabetes research?
C-peptide has a longer half-life (>30 min vs. insulin’s 5 min) and is not extracted by the liver, making serum/plasma levels more reflective of endogenous insulin secretion. ELISA kits (e.g., Mercodia Ultrasensitive ELISA) with ≤1.8% cross-reactivity to proinsulin are recommended for quantification .
Methodological Consideration : Use paired glucose stimulation (e.g., 16.7 mM glucose + 0.5 mM IBMX) in vitro to mimic physiological secretion dynamics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of C-peptide (e.g., vascular vs. immune effects)?
Discrepancies arise from variations in peptide purity, storage conditions, and model systems.
- Purity : Confirm ≥95% purity via HPLC and mass spectrometry to exclude truncated/oxidized variants .
- Experimental Models : Use human renal tubular cells for studying Na+/K+-ATPase activation (via PKC-δ/ε pathways) or endothelial cells for nitric oxide synthase studies .
- Dosage : Standardize molar concentrations (e.g., 1–10 nM) to avoid non-specific effects .
Q. What in vitro models best replicate C-peptide’s physiological activity for mechanistic studies?
- Pancreatic β-Cell Lines : Use redifferentiated human β-cells (e.g., after dedifferentiation protocols) to study proinsulin processing and C-peptide secretion under glucose/IBMX stimulation .
- Endothelial Cells : Apply shear stress models to assess C-peptide’s vasoregulatory effects via ERK1/2 and JNK phosphorylation .
- Immune Cells : Co-culture with monocytes to evaluate anti-inflammatory signaling (e.g., reduced TNF-α secretion) .
Data Analysis Tip : Pair ELISA with phospho-specific antibodies (e.g., p-Akt, p-ERK) to map signaling pathways .
Q. How can researchers address batch-to-batch variability in synthetic C-peptide for reproducible results?
- Quality Control : Require certificates of analysis (COA) with HPLC traces, mass spec data, and endotoxin levels (<0.1 EU/µg) .
- Functional Assays : Pre-test batches in a standardized bioassay (e.g., Na+/K+-ATPase activity in erythrocytes) .
- Documentation : Record storage time, reconstitution buffers, and aliquot sizes to minimize variability .
Q. Key Methodological Recommendations
- Structural Validation : Use tandem MS and Edman degradation for sequence confirmation .
- Bioactivity Assays : Include negative controls (e.g., scrambled peptide) to rule out non-specific effects .
- Ethical Compliance : For clinical correlation studies, obtain IRB approval and use NCCLS guidelines for reference ranges .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,121-,122-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNOJXFZHBCTB-ZCUALFGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H259N49O52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745469 | |
Record name | PUBCHEM_71308369 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3617.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11097-48-6 | |
Record name | PUBCHEM_71308369 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。